N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide
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Overview
Description
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Formation of the Oxalamide Moiety: The oxalamide moiety can be formed by reacting an amine with oxalyl chloride, followed by the addition of the phenethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various hydroxypropyl derivatives.
Scientific Research Applications
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylates: These compounds share the furan ring and have similar reactivity.
Oxalamides: Compounds with the oxalamide moiety exhibit similar hydrogen bonding capabilities.
Uniqueness
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide is unique due to the combination of the furan ring, hydroxypropyl group, and oxalamide moiety, which confer specific chemical and biological properties .
Properties
IUPAC Name |
N'-[3-(furan-3-yl)-3-hydroxypropyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15(14-8-11-23-12-14)7-10-19-17(22)16(21)18-9-6-13-4-2-1-3-5-13/h1-5,8,11-12,15,20H,6-7,9-10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULNILHMDBLHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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